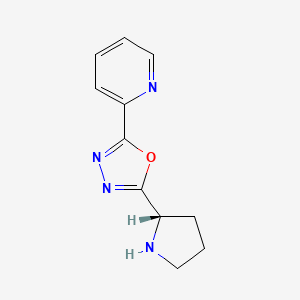
(+-)Epichlorohydrin-epoxy-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-Epichlorohydrin-epoxy-d3 is a deuterated form of epichlorohydrin, a highly reactive organic compound. It is characterized by the presence of an epoxide ring and a chlorine atom, which makes it versatile in various chemical reactions. The deuterium labeling is often used in scientific research to trace the compound’s behavior in different reactions and environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Epichlorohydrin-epoxy-d3 typically involves the deuteration of epichlorohydrin. One common method is the epoxidation of allyl chloride with deuterated hydrogen peroxide in an organic solvent, using a heterogeneous catalyst . This method is promising for industrial-scale production due to its efficiency and scalability.
Industrial Production Methods
. For the deuterated version, deuterated reagents are used in place of their non-deuterated counterparts.
化学反応の分析
Types of Reactions
(±)-Epichlorohydrin-epoxy-d3 undergoes various types of reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Ring-Opening Reactions: The epoxide ring can be opened by acids, bases, or nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions typically occur under mild conditions.
Ring-Opening Reactions: Acids like hydrochloric acid or bases like sodium hydroxide are used to open the epoxide ring. These reactions can be carried out at room temperature or slightly elevated temperatures.
Major Products
Nucleophilic Substitution: Products include glycidol, glycidyl ethers, and glycidyl amines.
Ring-Opening Reactions: Products include diols, halohydrins, and other functionalized alcohols.
科学的研究の応用
(±)-Epichlorohydrin-epoxy-d3 is used in various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme mechanisms and protein interactions due to its reactivity and deuterium labeling.
Medicine: It is used in the development of pharmaceuticals and in drug metabolism studies.
作用機序
The mechanism of action of (±)-Epichlorohydrin-epoxy-d3 involves its high reactivity due to the presence of the epoxide ring and the chlorine atom. The epoxide ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, further diversifying the compound’s reactivity .
類似化合物との比較
Similar Compounds
Epichlorohydrin: The non-deuterated form, widely used in similar applications.
Glycidol: Another epoxide compound with similar reactivity but without the chlorine atom.
Glycidyl ethers: Compounds derived from epichlorohydrin with various substituents replacing the chlorine atom.
Uniqueness
(±)-Epichlorohydrin-epoxy-d3 is unique due to its deuterium labeling, which allows for detailed tracing and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the behavior of the compound at a molecular level is crucial .
特性
CAS番号 |
1202050-51-8 |
|---|---|
分子式 |
C14H11ClO3 |
分子量 |
0 |
同義語 |
(+-)Epichlorohydrin-epoxy-d3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B1181242.png)
![2-[3-(3-Chloroanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181243.png)
![4-[3-(2-Methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181244.png)
![2-[3-(2-Methoxyanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181249.png)

![3-[3-(4-Bromoanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B1181256.png)
![N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1181259.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-1,3-benzenediol](/img/structure/B1181260.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181261.png)
![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181262.png)
![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181263.png)
